molecular formula C12H14N2 B14694280 Spiro[benzimidazole-2,1'-cyclohexane] CAS No. 27429-80-7

Spiro[benzimidazole-2,1'-cyclohexane]

Cat. No.: B14694280
CAS No.: 27429-80-7
M. Wt: 186.25 g/mol
InChI Key: KIGUJWKCTDACGC-UHFFFAOYSA-N
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Description

Spiro[benzimidazole-2,1’-cyclohexane] is a spirocyclic compound characterized by a unique structure where a benzimidazole ring is fused to a cyclohexane ring through a single spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[benzimidazole-2,1’-cyclohexane] typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzimidazole derivatives with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for spiro[benzimidazole-2,1’-cyclohexane] are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Spiro[benzimidazole-2,1’-cyclohexane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Spiro[benzimidazole-2,1’-cyclohexane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[benzimidazole-2,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[benzimidazole-2,1’-cyclohexane] is unique due to its benzimidazole core, which imparts distinct electronic and steric properties compared to other spirocyclic compounds. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological and chemical properties .

Properties

CAS No.

27429-80-7

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

spiro[benzimidazole-2,1'-cyclohexane]

InChI

InChI=1S/C12H14N2/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2

InChI Key

KIGUJWKCTDACGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=C3C=CC=CC3=N2

Origin of Product

United States

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